7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
The compound 7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one features a triazolo[4,3-a]pyridin-3-one core substituted with two distinct 1,2,4-oxadiazole moieties. Key structural attributes include:
Properties
IUPAC Name |
7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O3/c1-11-5-3-4-6-14(11)18-21-15(24-29-18)10-26-19(27)25-8-7-13(9-16(25)22-26)17-20-12(2)23-28-17/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXIGVNBXBHGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CN3C(=O)N4C=CC(=CC4=N3)C5=NC(=NO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic molecule featuring multiple heterocyclic rings. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 245.22 g/mol. The structure includes a 1,2,4-oxadiazole and a triazole ring which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole moieties exhibit a range of biological activities including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antiviral
Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles demonstrate significant antimicrobial properties. For instance, compounds similar to the one in focus have been tested against various bacterial strains including Mycobacterium tuberculosis (Mtb). One study reported that certain oxadiazole derivatives achieved up to 96% inhibition against Mtb at specific concentrations .
Anticancer Activity
Compounds with similar structural features have been evaluated for their anticancer potential. The presence of the oxadiazole ring is associated with enhanced cytotoxicity against various cancer cell lines. For example:
- A derivative demonstrated an IC50 value of 0.5 µg/mL against Mtb .
- Another study indicated that modifications to the oxadiazole structure could yield compounds with improved activity against cancerous cells .
The mechanisms by which these compounds exert their biological effects often involve interactions with specific cellular targets:
- Inhibition of Enzymes : Many oxadiazoles inhibit key enzymes involved in cellular metabolism and proliferation.
- Disruption of Cell Membranes : Some derivatives can disrupt bacterial cell membranes leading to cell death.
- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways that promote tumor growth and survival.
Case Studies
Several case studies illustrate the efficacy of oxadiazole derivatives:
| Study | Compound Tested | Target | Result |
|---|---|---|---|
| Shruthi et al. (2019) | Quinoline-linked oxadiazole | Mtb H37Rv | MIC = 0.5 µg/mL |
| Upare et al. (2019) | Styryl oxadiazoles | Mtb H37Ra | IC = 0.045 µg/mL |
| PMC9106569 (2022) | Various oxadiazoles | Cancer cell lines | IC50 = 92.4 µM against multiple lines |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent derivatives. Research indicates that:
- Substituents on the oxadiazole ring significantly influence biological activity.
- The position and nature of substituents can enhance or diminish activity against specific targets.
Comparison with Similar Compounds
Analogues with Modified Oxadiazole Substituents
Derivatives with Alternative Heterocyclic Cores
Compounds with Varying Substituent Patterns
Pharmacological and Physicochemical Properties
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step heterocyclic assembly, including oxadiazole ring formation and triazolopyridine core cyclization. Key challenges include regioselectivity in oxadiazole formation and minimizing side reactions during alkylation steps. Optimization strategies include:
- Using anhydrous solvents (e.g., toluene or DMF) and controlled temperature gradients (0–5°C for cyclocondensation steps).
- Employing phosphorus oxychloride under reflux to facilitate cyclization .
- Purification via gradient HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H NMR (400 MHz, DMSO-d6): Critical for verifying substituent positions (e.g., methyl groups at δ 2.35–2.50 ppm; aromatic protons at δ 7.20–8.10 ppm).
- IR Spectroscopy : Confirms carbonyl (1650–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches.
- HRMS-ESI : Validates molecular ion peaks (e.g., [M+H]+ calculated for C21H18N8O3: 430.1354).
- Reverse-phase HPLC : Zorbax Eclipse Plus C18 column with UV detection at 254 nm ensures purity .
Q. What preliminary biological screening approaches are recommended for this compound?
Prioritize target-specific assays based on structural analogs:
- Antifungal Activity : Broth microdilution assays against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305), with fluconazole as a positive control.
- Enzyme Inhibition : Test 14α-demethylase (CYP51) inhibition using lanosterol as a substrate, with molecular docking (PDB: 3LD6) guiding initial hypotheses .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental biological activity data?
Discrepancies may arise from ligand flexibility or solvation effects. Mitigation strategies include:
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) given the compound's polyheterocyclic architecture?
Implement a fragment-based SAR approach :
- Synthesize analogs with substitutions:
- Replace 3-methyloxadiazole with 3-ethyl or 3-aryl groups.
- Modify the 2-methylphenyl moiety to halogenated or electron-deficient arenes.
- Assess physicochemical properties:
- logP (shake-flask method) to correlate hydrophobicity with antifungal potency.
- Caco-2 permeability assays to evaluate bioavailability.
Q. How can computational reaction design tools accelerate the optimization of multi-step synthesis?
Integrate ICReDD’s reaction path search methods (quantum chemical calculations + information science) to:
- Predict optimal conditions (e.g., solvent polarity, catalyst loading) for cyclization steps.
- Narrow experimental parameters using machine learning-driven analysis of reaction databases.
- Validate with microscale high-throughput experimentation (e.g., 96-well plates under inert atmosphere) .
Q. What advanced analytical techniques can address structural ambiguity in derivatives with similar functional groups?
- 2D NMR (HSQC/HMBC) : Resolves connectivity in overlapping proton environments (e.g., oxadiazole vs. triazole protons).
- X-ray crystallography : Determines absolute configuration using crystals grown via vapor diffusion (e.g., ethyl acetate/hexane).
- LC-MS/MS fragmentation patterns : Differentiates regioisomers by comparing collision-induced dissociation (CID) profiles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
